N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It features a thiophene ring substituted with a cyano group and a benzamide moiety substituted with a dipropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring substituted with a cyano group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyano-substituted aryl halide.
This can be done through an amide coupling reaction using a suitable amine and an activated carboxylic acid derivative
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It can also be used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug-like properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and the thiophene ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the compound’s binding affinity and selectivity.
The dipropylsulfamoyl group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability. The overall mechanism of action involves a combination of these interactions, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- N-(3-cyanothiophen-2-yl)benzamide
- 3-Bromo-N-(3-cyanothiophen-2-yl)benzamide
- 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
Comparison: N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide is unique due to the presence of the dipropylsulfamoyl group, which can significantly influence its chemical and biological properties. Compared to N-(3-cyanothiophen-2-yl)benzamide, the dipropylsulfamoyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications. The presence of halogen substituents in 3-Bromo-N-(3-cyanothiophen-2-yl)benzamide and 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide can also influence the compound’s reactivity and binding affinity, providing additional opportunities for chemical modification and optimization.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWBPVJFHGRYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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